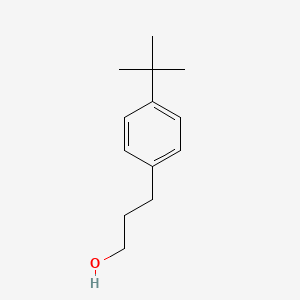

3-(4-Tert-butylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIGRGCEUZQJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570810 | |

| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78574-08-0 | |

| Record name | 4-(1,1-Dimethylethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, 4-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol

An In-Depth Technical Guide to the

Introduction

3-(4-tert-butylphenyl)propan-1-ol is a valuable alcohol derivative of tert-butylbenzene, a common motif in organic synthesis. Its structure, featuring a substituted aromatic ring connected to a propanol chain, makes it a versatile intermediate in the development of fine chemicals, fragrances, and potentially as a building block in medicinal chemistry.[1][2] The synthesis of this compound requires a multi-step approach that leverages several cornerstone reactions in organic chemistry. This guide provides a detailed exploration of a robust and logical synthetic pathway, delving into the mechanistic underpinnings of each transformation and offering practical, field-proven protocols for its execution.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from commercially available materials. The primary alcohol can be formed from the reduction of a carboxylic acid. This acid, in turn, can be synthesized by the deoxygenation of a keto-acid, which is accessible via a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This strategy provides a reliable and scalable route to the desired product.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The synthesis commences with the electrophilic aromatic substitution of tert-butylbenzene using succinic anhydride. This reaction, a classic Friedel-Crafts acylation, forges the initial carbon-carbon bond and installs the required four-carbon chain onto the aromatic ring.[3]

Mechanistic Insight

The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃). AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and making the other carbonyl carbon highly electrophilic. This generates a potent acylium ion or a highly reactive acylium-Lewis acid complex.[4][5] The electron-rich tert-butylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon. The tert-butyl group is an ortho-, para-director; due to sterics, the acylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the keto-acid product.[6][7] Because the ketone product can also act as a Lewis base, a stoichiometric amount of AlCl₃ is required.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is thoroughly dried.

-

Reagent Charging: Charge the flask with anhydrous aluminum trichloride (AlCl₃, 2.2 eq.) and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reactants: Slowly add a solution of succinic anhydride (1.0 eq.) and tert-butylbenzene (1.0 eq.) in the chosen solvent via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part 2: Deoxygenation of the Ketone to Yield 3-(4-tert-butylphenyl)propanoic acid

The next critical step is the complete reduction of the aryl ketone functionality to a methylene (-CH₂) group. This transformation can be achieved under either strongly acidic or strongly basic conditions, and the choice of method depends on the overall stability of the substrate.

Method A: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction is a classic method for deoxygenating ketones, particularly aryl-alkyl ketones, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] The reaction is heterogeneous, and its exact mechanism is complex, but it is thought to involve radical and/or organozinc intermediates on the surface of the zinc.[10] This method is highly effective but incompatible with molecules containing acid-sensitive functional groups.[10][11]

Method B: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction provides a powerful alternative for substrates that cannot tolerate strong acid.[12][13] The reaction involves two stages: first, the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by the base-catalyzed elimination of nitrogen gas at high temperatures to yield the alkane.[14] The Huang-Minlon modification, where the reaction is carried out in a high-boiling solvent like ethylene glycol, is a common and practical procedure that allows for higher temperatures and improved yields.[15]

Comparative Analysis

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH/NaOH), high temp. |

| Reagents | Zinc amalgam (Zn(Hg)) | Hydrazine (N₂H₄), strong base |

| Advantages | Excellent for aryl-alkyl ketones.[8] | Suitable for acid-sensitive substrates.[16] |

| Limitations | Unsuitable for acid-labile molecules. | Unsuitable for base-labile molecules.[15] |

| Safety | Use of toxic mercury. | Use of toxic and potentially explosive hydrazine. |

Experimental Protocol (Clemmensen Reduction)

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Substrate Addition: Add the 4-(4-tert-butylphenyl)-4-oxobutanoic acid (1.0 eq.) to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude 3-(4-tert-butylphenyl)propanoic acid, which can be further purified by recrystallization or chromatography.

Part 3: Reduction of Carboxylic Acid to this compound

The final transformation is the reduction of the carboxylic acid to the target primary alcohol. This requires a powerful hydride-donating reagent, as carboxylic acids are relatively unreactive towards reduction.

Reagent Selection and Mechanism

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[17][18] Weaker reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids. The reaction with LiAlH₄ proceeds in several steps:

-

Acid-Base Reaction: The hydride first acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and evolving hydrogen gas.[19]

-

First Hydride Addition: A hydride ion from the aluminohydride species adds to the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.

-

Collapse and Second Hydride Addition: This intermediate collapses, eliminating an O-Al species to form a transient aldehyde, which is immediately reduced by another equivalent of hydride to an alkoxide.[20][21]

-

Workup: A careful aqueous acidic workup is required to protonate the resulting aluminum alkoxide complex to liberate the final primary alcohol.[19]

Caption: Workflow for LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol (LiAlH₄ Reduction)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

LAH Suspension: Suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Substrate Addition: Dissolve the 3-(4-tert-butylphenyl)propanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or gently reflux until the reaction is complete (monitored by TLC).

-

Quenching (Workup): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

-

Purification: Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

References

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link][17]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). [Link][12]

-

Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link][22]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

-

Ley, S. V., et al. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link][23]

-

Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. (2025). [Link][24]

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link][20]

-

Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link][25]

-

OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link][19]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link][21]

-

Organic Chemistry Portal. Wolff-Kishner Reduction. [Link][13]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). [Link][6]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? [Link][4]

-

ACS Publications. Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society. [Link][26]

-

Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. [Link][14]

-

J&K Scientific LLC. Wolff-Kishner Reduction. (2025). [Link][15]

-

Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link][27]

-

University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

-

RSC Publishing. Highly efficient and selective aqueous phase hydrogenation of aryl ketones... (2022). [Link]

-

Chemistry Stack Exchange. Mechanism for acylation of benzene with succinic anhydride. (2018). [Link][7]

-

Thieme. Hydrogenolysis of Aryl Ketones and Aldehydes... [Link][28]

-

NPTEL Archive. Benzene and Related Compounds - II. [Link][5]

-

LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

University of Manchester Research Explorer. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. [Link]

-

ResearchGate. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. (2025). [Link]

-

LibreTexts. 16.3 Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Link][29]

-

PubChemLite. 3-(4-tert-butylphenyl)propanal (C13H18O). [Link]

-

PubChem. 3-(4-Tert-butylphenyl)propanoic acid. [Link]

Sources

- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-TERT-BUTYL-PHENYL)-PROPAN-1-OL | 78574-08-0 [amp.chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. byjus.com [byjus.com]

- 11. Clemmensen reduction [unacademy.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wolff-Kishner Reduction [organic-chemistry.org]

- 14. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 15. jk-sci.com [jk-sci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. orgosolver.com [orgosolver.com]

- 20. orgosolver.com [orgosolver.com]

- 21. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 23. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]

- 25. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 26. pubs.acs.org [pubs.acs.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

- 29. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Physicochemical Properties of 3-(4-Tert-butylphenyl)propan-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

From the desk of: Gemini, Senior Application Scientist

Foreword: A Note on Scientific Rigor

In the landscape of chemical synthesis and drug development, a comprehensive understanding of the foundational physicochemical properties of a molecule is not merely academic—it is the bedrock of innovation. This guide is crafted to provide not just data, but a deeper, field-tested perspective on 3-(4-tert-butylphenyl)propan-1-ol. Every protocol herein is designed as a self-validating system, emphasizing the "why" behind the "how" to ensure both technical accuracy and practical applicability.

Core Identity: Structure and Nomenclature

This compound is an aromatic alcohol featuring a distinct molecular architecture that lends itself to a variety of synthetic transformations.

-

IUPAC Name: this compound[1]

-

CAS Number: 78574-08-0[1]

-

Molecular Formula: C₁₃H₂₀O[1]

-

Molecular Weight: 192.30 g/mol [1]

-

Synonyms: 4-tert-Butylbenzenepropanol, 3-(p-tert-butylphenyl)-1-propanol[1]

The molecule's structure, characterized by a p-substituted benzene ring with a bulky tert-butyl group and a flexible propanol chain, is key to its reactivity and physical behavior.

Structural Representation (DOT Language):

Caption: Molecular structure of this compound.

Key Physicochemical Data at a Glance

The following table summarizes the critical physicochemical properties of this compound, essential for handling, reaction setup, and purification.

| Property | Value | Method of Determination |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | Not available at atmospheric pressure | Vacuum Distillation |

| Density | 0.958 g/mL at 25 °C | Pycnometry or Hydrometry |

| Refractive Index (n_D²⁰) | 1.508 - 1.512 | Abbe Refractometry[2] |

Experimental Protocols: A Methodical Approach

The following protocols are detailed to ensure reproducibility and accuracy in the characterization of this compound.

Boiling Point Determination Under Reduced Pressure

Causality: Direct distillation at atmospheric pressure is often unsuitable for high molecular weight organic compounds, which may decompose at elevated temperatures. Vacuum distillation lowers the boiling point, preserving the compound's integrity. The boiling point is reached when the vapor pressure of the liquid equals the applied pressure of the system.[3][4][5]

Experimental Workflow (DOT Language):

Caption: Workflow for vacuum distillation to determine boiling point.

Step-by-Step Methodology:

-

Apparatus Assembly: A standard vacuum distillation setup is assembled, including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.

-

Sample Preparation: The distillation flask is filled to no more than two-thirds of its volume with this compound and a few boiling chips are added to prevent bumping.

-

System Evacuation: The apparatus is connected to a vacuum pump, and the pressure is slowly lowered to the desired level, monitored by a manometer.

-

Heating: The flask is heated gently with a heating mantle.

-

Data Acquisition: The temperature at which the first drop of condensate falls into the receiving flask is recorded as the boiling point at that specific pressure.

Density Measurement

Causality: Density, an intrinsic property, is a measure of mass per unit volume.[6] Its determination is crucial for reagent measurement and for predicting fluid dynamics in reaction systems. The choice between a pycnometer and a hydrometer depends on the required precision and sample volume.[6][7]

Experimental Workflow (DOT Language):

Caption: Comparative workflows for density determination.

Step-by-Step Methodology (Pycnometer):

-

Calibration: A clean, dry pycnometer is weighed (m₁). It is then filled with deionized water and allowed to equilibrate to a known temperature (e.g., 25°C). The pycnometer is weighed again (m₂). The volume (V) is calculated using the known density of water at that temperature.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound. It is brought to the same temperature and weighed (m₃).

-

Calculation: The density is calculated as (m₃ - m₁) / V.

Refractive Index Measurement

Causality: The refractive index is a dimensionless number that describes how light propagates through a substance.[8] It is a highly sensitive property that can be used for substance identification and to assess purity.[8][9][10] Digital refractometers offer high precision and minimal operator influence.[9]

Experimental Workflow (DOT Language):

Sources

- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. batman.edu.tr [batman.edu.tr]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

- 10. rudolphresearch.com [rudolphresearch.com]

1H NMR and 13C NMR spectral data of 3-(4-Tert-butylphenyl)propan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Tert-butylphenyl)propan-1-ol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established methodologies and advanced NMR techniques.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.

The subject of this guide, this compound (Molecular Formula: C₁₃H₂₀O), possesses distinct structural motifs—a para-substituted aromatic ring, a flexible propyl chain, a sterically demanding tert-butyl group, and a terminal primary alcohol. Each of these features imparts a unique signature in the NMR spectrum, and their collective analysis provides unambiguous confirmation of the compound's identity and connectivity. This guide will interpret the spectral data by dissecting the chemical shifts, integration values, and spin-spin coupling patterns.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is foundational to interpreting its NMR spectra. The key to accurate spectral assignment lies in recognizing the chemical and magnetic equivalence (or non-equivalence) of atoms.

Caption: Structure of this compound with atom numbering.

-

¹H NMR Predictions: Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the molecule is not entirely symmetric. We anticipate:

-

Two distinct signals for the aromatic protons (an AA'BB' system).

-

Three distinct signals for the propyl chain methylene (-CH₂-) groups.

-

One signal for the hydroxyl (-OH) proton.

-

One signal for the nine equivalent methyl (-CH₃) protons of the tert-butyl group. This results in a total of 7 predicted proton signals .

-

-

¹³C NMR Predictions: The carbon environments are also distinct. We anticipate:

-

Four signals for the aromatic carbons (two quaternary, two CH).

-

Three signals for the propyl chain carbons.

-

Two signals for the tert-butyl group (one quaternary, one for the three equivalent methyls). This results in a total of 9 predicted carbon signals .

-

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2][3] The concentration is critical; overly concentrated samples can lead to broadened signal lineshapes.[1]

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is often chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used, with its signal defined as 0.0 ppm.[4] Many commercially available deuterated solvents already contain TMS.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.[2][3]

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments are performed after locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and splitting patterns (multiplicity). The splitting is governed by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.30 | Doublet (d) | 2H | Ar-H (ortho to t-Bu) |

| b | ~7.12 | Doublet (d) | 2H | Ar-H (ortho to propyl) |

| c | ~3.68 | Triplet (t) | 2H | -CH₂-OH |

| d | ~2.65 | Triplet (t) | 2H | Ar-CH₂- |

| e | ~1.88 | Multiplet (m) | 2H | -CH₂-CH₂-CH₂- |

| f | ~1.55 | Broad Singlet (br s) | 1H | -OH |

| g | ~1.31 | Singlet (s) | 9H | -C(CH ₃)₃ |

Detailed Interpretation:

-

Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets at moderate field strengths.[7][8]

-

Signal (a) at ~7.30 ppm: These two protons are ortho to the electron-donating tert-butyl group and are slightly deshielded compared to signal (b).

-

Signal (b) at ~7.12 ppm: These two protons are ortho to the propyl group. Each doublet arises from coupling to its immediate neighbor on the ring.

-

-

Aliphatic Propyl Chain (δ 1.8-3.7 ppm):

-

Signal (c) at ~3.68 ppm: This triplet corresponds to the methylene protons adjacent to the electronegative oxygen atom, causing a significant downfield shift. It is split into a triplet by the two neighboring protons of signal (e).

-

Signal (d) at ~2.65 ppm: This triplet is assigned to the benzylic methylene protons, which are deshielded by the aromatic ring current. It is split into a triplet by the two adjacent protons of signal (e).

-

Signal (e) at ~1.88 ppm: This central methylene group is coupled to the protons of both (c) and (d), resulting in a complex multiplet (expected to be a quintet or sextet).

-

-

Hydroxyl Proton (δ ~1.55 ppm):

-

Signal (f): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange and does not usually couple with adjacent protons.[5] Its identity can be confirmed by adding a drop of D₂O to the sample, which results in the disappearance of this signal.

-

-

tert-Butyl Group (δ ~1.31 ppm):

-

Signal (g): This sharp, intense singlet integrating to nine protons is a hallmark of the tert-butyl group.[9] All nine protons are chemically and magnetically equivalent, and there are no adjacent protons to cause splitting.

-

Analysis of the ¹³C NMR and DEPT Spectra

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[10][11]

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound in CDCl₃

| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type | DEPT-135 Signal | Assignment |

| 1 | ~148.5 | Quaternary | Absent | C -t-Bu |

| 2 | ~138.8 | Quaternary | Absent | C -propyl |

| 3 | ~128.2 | CH | Positive | Ar-C H (ortho to propyl) |

| 4 | ~125.3 | CH | Positive | Ar-C H (ortho to t-Bu) |

| 5 | ~62.3 | CH₂ | Negative | C H₂-OH |

| 6 | ~34.4 | Quaternary | Absent | -C (CH₃)₃ |

| 7 | ~34.0 | CH₂ | Negative | -CH₂-C H₂-CH₂- |

| 8 | ~31.8 | CH₂ | Negative | Ar-C H₂- |

| 9 | ~31.4 | CH₃ | Positive | -C(C H₃)₃ |

Detailed Interpretation with DEPT:

-

Aromatic Carbons (δ 125-150 ppm):

-

The two downfield signals at ~148.5 and ~138.8 ppm are quaternary carbons, as they would be absent in both DEPT-90 and DEPT-135 spectra.[11][12] These are assigned to the carbons bearing the tert-butyl and propyl groups, respectively.

-

The signals at ~128.2 and ~125.3 ppm are aromatic CH carbons, which would appear as positive signals in both DEPT-90 and DEPT-135 experiments.[11][12]

-

-

Aliphatic Carbons (δ 30-65 ppm):

-

The signal at ~62.3 ppm is significantly downfield due to the attached hydroxyl group and is assigned to the terminal CH₂ of the propyl chain. It would appear as a negative signal in the DEPT-135 spectrum.[11][12]

-

The other two propyl CH₂ carbons appear at ~34.0 and ~31.8 ppm and would also be negative in the DEPT-135 spectrum.

-

-

tert-Butyl Carbons (δ ~31-35 ppm):

-

The quaternary carbon of the tert-butyl group appears at ~34.4 ppm (absent in DEPT).

-

The three equivalent methyl carbons give a strong, positive signal in the DEPT-135 spectrum at ~31.4 ppm.

-

Structural Confirmation with 2D NMR Spectroscopy

To unequivocally link the proton and carbon assignments and confirm the overall connectivity, 2D NMR experiments are invaluable.

Caption: Logic of 2D NMR experiments for structural validation.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, confirming their spatial proximity (typically through 2-3 bonds).[13][14] For this compound, we would expect to see:

-

A cross-peak between the aromatic doublets (a and b).

-

A cross-peak between the benzylic CH₂ (d) and the central CH₂ (e).

-

A cross-peak between the central CH₂ (e) and the terminal CH₂ (c). These correlations would definitively establish the integrity of the propyl chain.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13][14] This powerful technique would provide direct, unambiguous confirmation of the assignments listed in Tables 1 and 2. For example, it would show a cross-peak between the proton signal at ~3.68 ppm (c) and the carbon signal at ~62.3 ppm (5), confirming the -CH₂-OH assignment.

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectra provides a complete and self-validating structural elucidation of this compound. The characteristic signals of the para-substituted aromatic ring, the distinct spin systems of the propyl chain, and the unmistakable singlet of the tert-butyl group collectively form a unique spectral fingerprint. The methodologies described herein represent a robust framework for the structural verification of this and similar molecules, underscoring the power of modern NMR spectroscopy in chemical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Advanced Organic Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

University of Regensburg. 13C NMR of 1-Propanol. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

University of Cambridge. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. 13.13: DEPT ¹³C NMR Spectroscopy. [Link]

-

Gustavus Adolphus College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

The Royal Society of Chemistry. NMR Katalog [M(L)]. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]

-

University of Maryland. Small molecule NMR sample preparation. [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

The Royal Society of Chemistry. Table of contents. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Tert-butylphenyl)propan-1-ol

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(4-tert-butylphenyl)propan-1-ol, a substituted aromatic alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of method development, from sample preparation to spectral interpretation, grounded in established scientific practices.

Introduction: Understanding the Analyte

This compound is an organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol [1]. Its structure consists of a propan-1-ol chain attached to a benzene ring, which is substituted with a tert-butyl group at the para position. The presence of a hydroxyl group, a non-polar aromatic ring, and an alkyl chain gives this molecule distinct chemical properties that dictate the analytical approach for its characterization by mass spectrometry.

Table 1: Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78574-08-0 |

Foundational Strategy: Methodological Approach

The analytical workflow for this compound must be tailored to its structural characteristics. A logical progression from sample preparation through to data analysis is critical for achieving reliable and reproducible results.

Sources

Infrared (IR) spectroscopy of 3-(4-Tert-butylphenyl)propan-1-ol

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(4-Tert-butylphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis, providing critical insights into molecular structure and functional group composition. This guide offers a comprehensive examination of the infrared spectroscopic profile of this compound, a molecule of interest in synthetic chemistry and drug development. We will explore the theoretical underpinnings of its IR spectrum, detailing the vibrational signatures of its constituent functional groups—the hydroxyl, alkyl, and para-substituted aromatic moieties. Furthermore, this document provides a field-proven, step-by-step protocol for acquiring a high-fidelity IR spectrum, discusses the interpretation of the spectral data, and underscores the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals who leverage IR spectroscopy for structural elucidation and quality control.

Introduction: The Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy measures the interaction of infrared radiation with matter, specifically the absorption of radiation which corresponds to the vibrational transitions of a molecule's bonds. Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, etc.) that absorb IR radiation at characteristic frequencies (represented as wavenumbers, cm⁻¹). The resulting IR spectrum is a molecular fingerprint, offering a rapid, non-destructive method for identifying the presence or absence of key functional groups. For a molecule like this compound, IR spectroscopy serves as a primary tool for confirming its synthesis, verifying its identity, and assessing its purity.

Molecular Structure and Predicted IR Absorptions

To properly interpret the IR spectrum, we must first dissect the molecular structure of this compound. It is composed of three key regions, each with distinct vibrational characteristics:

-

The Primary Alcohol Group (-CH₂OH): This group is defined by the hydroxyl (-OH) and the carbon-oxygen (C-O) single bonds.

-

The Alkyl Framework: This includes the three-carbon propyl chain and the bulky tert-butyl group.

-

The Para-Substituted Benzene Ring: A 1,4-disubstituted aromatic ring.

The interplay of these components gives rise to a predictable yet unique spectral fingerprint.

Diagram of Molecular Structure and Key Functional Groups

An In-depth Technical Guide to 3-(4-tert-butylphenyl)propan-1-ol (CAS 78574-08-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 3-(4-tert-butylphenyl)propan-1-ol, a versatile building block in organic synthesis.

Chemical Identity and Properties

Chemical Name: this compound[1] CAS Number: 78574-08-0[1] Synonyms: Benzenepropanol, 4-(1,1-dimethylethyl)-[1]

Molecular Structure:

Caption: 2D structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H20O | [1] |

| Molecular Weight | 192.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 299 - 301 °C | [2] |

| Density | 0.958 g/cm³ | [2] |

| Refractive Index | n20/D 1.508 - 1.512 | [2] |

Synthesis and Mechanistic Insights

This compound can be synthesized through various established organic chemistry routes. A common and logical pathway involves the reduction of the corresponding aldehyde, 3-(4-tert-butylphenyl)propanal.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Reduction of 3-(4-tert-butylphenyl)propanal

-

Dissolution: Dissolve 3-(4-tert-butylphenyl)propanal in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the fragrance and pharmaceutical industries.

-

Fragrance Industry: This compound and its derivatives are utilized in the formulation of perfumes and scented products, contributing unique aromatic profiles.[2]

-

Pharmaceutical Synthesis: It is explored for its potential in drug development as an intermediate for active pharmaceutical ingredients (APIs).[2] The tert-butylphenyl moiety is a common feature in various pharmacologically active molecules due to its lipophilic nature, which can enhance membrane permeability and binding to biological targets.

-

Organic Synthesis: As a versatile building block, it can be used to introduce the 4-tert-butylphenylpropyl group into larger molecules. The primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides.

Safety and Handling

A comprehensive safety data sheet (SDS) should be consulted before handling this chemical. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

-

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Seek medical advice.

-

Clarification on Chemical Name Discrepancy

The user's query included the chemical name N-(2-benzoylphenyl)-O-[2-(dimethylamino)ethyl]-L-tyrosine hydrochloride alongside the CAS number 78574-08-0. It is important to note that this chemical name does not correspond to the provided CAS number.

CAS number 78574-08-0 is definitively assigned to This compound .

The name N-(2-benzoylphenyl)-O-[2-(dimethylamino)ethyl]-L-tyrosine hydrochloride describes a significantly different and more complex molecule, a derivative of the amino acid L-tyrosine. Similar molecules, such as N-(2-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine, have their own unique CAS numbers (e.g., 196808-45-4).[4] Researchers seeking information on tyrosine derivatives should use the correct CAS number for their specific compound of interest.

Commercial Suppliers

This compound is available from various chemical suppliers for research and development purposes. Some of these suppliers include:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Available from: [Link]

-

The University of Manchester Research Explorer. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available from: [Link]

-

Pharmaffiliates. N-Cbz-L-tyrosine. Available from: [Link]

-

Organic Syntheses. Asymmetric Synthesis of tert-Butanesulfinamide. Available from: [Link]

- Google Patents. Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.

-

Hölzel Biotech. N-(2-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine. Available from: [Link]

-

Aadhunik Industries. Ferric Chloride Hexahydrate Pure n BP Manufacturers. Available from: [Link]

-

Aadhunik Industries. FERRIC CHLORIDE ANHYDROUS. Available from: [Link]

-

PubChem. 3-(4-Butylphenyl)propanal. Available from: [Link]

-

北京欣恒研科技有限公司. This compound. Available from: [Link]

-

Real Metal Chem. Ferric Chloride Liquid. Available from: [Link]

Sources

- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-(tert-Butyl)phenyl)propanal | 18127-01-0 [sigmaaldrich.com]

- 4. N-(2-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine (TRC-F102370-500mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Solubility of 3-(4-Tert-butylphenyl)propan-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-tert-butylphenyl)propan-1-ol, a molecule of interest in organic synthesis and potentially in drug development. In the notable absence of extensive empirical solubility data in public literature, this guide establishes a robust predictive framework based on first principles of molecular structure, polarity, and intermolecular forces. We further present a detailed experimental protocol for the systematic determination of its solubility profile and explore the application of theoretical models, such as Hansen Solubility Parameters (HSP), to forecast its behavior in a wide array of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility to guide experimental design and process development.

Introduction: Understanding the Molecule - this compound

This compound (CAS No. 78574-08-0) is an aromatic alcohol with a distinct molecular architecture that imparts a unique set of physical and chemical properties.[1] Its structure consists of three key domains:

-

A Polar Head: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents.

-

A Non-polar Tail: A propyl (-CH₂CH₂CH₂-) chain and a para-substituted benzene ring provide a significant hydrophobic character.

-

A Bulky Steric Group: The tert-butyl group (-(C(CH₃)₃)) is a large, non-polar moiety that influences molecular packing and can sterically hinder certain intermolecular interactions while enhancing solubility in non-polar media.[2]

A thorough understanding of how these structural features govern the molecule's solubility is paramount for its effective utilization in applications such as fragrance synthesis, specialty chemicals, and as a building block in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key computed properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Predicted XLogP3-AA | 3.5 | [1] |

The high XLogP value suggests a preference for lipophilic environments over aqueous media, a prediction that aligns with the significant non-polar character of the molecule.

Predicted Solubility Profile

While specific experimental data is sparse in publicly available literature, with safety data sheets often stating "no data available," a qualitative and semi-quantitative solubility profile can be expertly predicted based on the principle of "like dissolves like."[2][4] The interplay between the polar alcohol group and the large hydrophobic backbone is the primary determinant of its solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Key Interactions | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | van der Waals forces | Moderate to High | The long hydrocarbon tail and tert-butyl group will interact favorably with the non-polar solvent. |

| Toluene | Non-polar Aromatic | van der Waals, π-π stacking | High / Miscible | The phenyl ring of the solute will have strong, favorable interactions with the aromatic solvent. |

| Dichloromethane | Polar Aprotic | Dipole-dipole, vdW | High / Miscible | Balances polarity to interact with the alcohol group and non-polar character to solvate the backbone. |

| Ethyl Acetate | Polar Aprotic | Dipole-dipole, H-bond acceptor | High / Miscible | The ester can accept a hydrogen bond from the alcohol, and its ethyl group interacts with the non-polar tail. |

| Acetone | Polar Aprotic | Dipole-dipole, H-bond acceptor | High / Miscible | The ketone is a strong hydrogen bond acceptor, and its small size allows for effective solvation. |

| Isopropanol | Polar Protic | Hydrogen bonding, vdW | High / Miscible | As an alcohol, it shares functional group similarity, leading to strong hydrogen bonding networks. |

| Ethanol | Polar Protic | Hydrogen bonding, vdW | High / Miscible | Similar to isopropanol, strong solute-solvent hydrogen bonding is expected. |

| Methanol | Polar Protic | Hydrogen bonding, vdW | Moderate to High | While a good H-bond partner, its high polarity may be less favorable for the large non-polar part of the solute. |

| Water | Polar Protic | Hydrogen bonding | Very Low / Insoluble | The large, hydrophobic character of the molecule will dominate, leading to poor solvation despite the alcohol group. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative framework.[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller 'Ra' value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSPs.

Caption: Conceptual diagram of Hansen Solubility Parameters.

Experimental Protocol for Solubility Determination

To address the data gap, the following self-validating protocol based on the isothermal shake-flask method is recommended. This method is a gold standard for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Pipette a known volume (e.g., 10 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetics study is advised, but 24-48 hours is typically adequate. The system is self-validating as taking measurements at 24h and 48h should yield the same result, confirming equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Caption: Isothermal shake-flask method workflow.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While quantitative experimental data is not widely published, a robust prediction of its solubility profile has been established based on its molecular structure. The compound is anticipated to be highly soluble in a range of non-polar and polar aprotic solvents, with particularly high miscibility in aromatic solvents and alcohols, and poor solubility in water. For projects requiring precise solubility data, the detailed isothermal shake-flask protocol provided herein offers a reliable method for its empirical determination. By combining theoretical predictions with a clear path for experimental validation, this guide equips researchers and drug development professionals with the necessary tools to effectively utilize this compound in their work.

References

- National Center for Biotechnology Information (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Aaron Chemistry GmbH (n.d.). Safety Data Sheet - 3-(4-TERT-BUTYL-PHENYL)-PROPAN-1-OL.

- CymitQuimica S.L. (n.d.). Safety Data Sheet - this compound.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15271904, this compound. Available at: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

-

The Royal Society of Chemistry (2024). Hansen Solubility Approach Towards Green Solvent Processing. Available at: [Link]

-

Accu Dyne Test (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

-

Scribd (n.d.). Solvent Miscibility and Polarity Chart. Available at: [Link]

-

Organometallics (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Available at: [Link]

-

Hansen, C. M. (2022). Hansen solubility parameters. Available at: [Link]

Sources

- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

Stability and storage conditions for 3-(4-Tert-butylphenyl)propan-1-ol

An In-Depth Technical Guide to the Stability and Storage of 3-(4-Tert-butylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chemical Integrity

In the realms of scientific research and pharmaceutical development, the integrity of a chemical compound is the bedrock of reproducible and reliable results. This compound, a substituted aromatic alcohol, serves as a valuable building block and intermediate in various synthetic pathways. Its stability—or lack thereof—can have profound implications, leading to inconsistent experimental outcomes, impurity-related side effects in drug candidates, and significant financial and time-related setbacks.

This guide provides a senior-level perspective on the factors governing the stability of this compound. Moving beyond mere procedural lists, we will explore the causal mechanisms of degradation, establish a framework for optimal storage, and detail a robust, self-validating protocol for assessing its long-term stability.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the first step in predicting its stability behavior. These characteristics dictate its susceptibility to environmental factors.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 78574-08-0 | |

| Molecular Formula | C₁₃H₂₀O | |

| Molecular Weight | 192.30 g/mol | |

| Appearance | Data not explicitly available for the propan-1-ol, but related compounds are colorless to pale yellow liquids. | |

| Boiling Point | Data not explicitly available for the propan-1-ol. The related aldehyde boils at 299-301 °C. | |

| Structure | A benzene ring substituted with a tert-butyl group and a propanol chain. |

The structure reveals two key features relevant to stability: a primary alcohol group (-CH₂OH) and a substituted aromatic ring. The primary alcohol is a site susceptible to oxidation, while the benzene ring, though generally stable, can influence the reactivity of its substituents.

Foreseeing Degradation: Potential Pathways and Catalysts

Chemical degradation is not a random process. For this compound, the most probable degradation pathway is the oxidation of the primary alcohol functional group. This is a classic transformation for primary alcohols, particularly when exposed to common environmental stressors.

Primary Degradation Pathway: Oxidation

The propanol side chain is the most likely point of initial degradation. This process typically occurs in two steps:

1.

A Technical Review of 3-(4-Tert-butylphenyl)propan-1-ol and Its Analogs: From Synthesis to Biological Potential

Abstract

This in-depth technical guide provides a comprehensive literature review of 3-(4-tert-butylphenyl)propan-1-ol, its synthetic precursors, and key analogs. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical synthesis, physicochemical properties, and known biological activities of this class of compounds. Particular emphasis is placed on the well-documented role of its aldehyde precursor, 3-(4-tert-butylphenyl)propanal (Bourgeonal), as a potent human sperm chemoattractant, and the emergent therapeutic potential of its amino-alcohol analogs. This guide includes detailed, field-proven experimental protocols for synthesis and biological evaluation, alongside a critical analysis of the structure-activity relationships that govern the bioactivity of these molecules.

Introduction: The 4-Tert-butylphenylpropanoid Scaffold

The 4-tert-butylphenylpropanoid scaffold represents a fascinating and versatile chemical framework. The bulky tert-butyl group at the para position of the phenyl ring imparts significant lipophilicity and steric hindrance, which can profoundly influence molecular interactions with biological targets. The three-carbon propyl chain offers a flexible linker, and the terminal functional group can be readily modified to modulate the compound's physicochemical and pharmacological properties.

While this compound itself has been identified in natural sources such as Achillea abrotanoides, much of the scientific interest has been directed towards its immediate synthetic precursor, 3-(4-tert-butylphenyl)propanal, and structurally related analogs.[1] This review will delve into the chemistry and biology of the parent alcohol, its influential aldehyde precursor, and emerging analogs that hold promise for therapeutic development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its immediate precursor is presented in Table 1.

| Property | This compound | 3-(4-tert-butylphenyl)propanal (Bourgeonal) |

| CAS Number | 78574-08-0[1] | 18127-01-0[2][3] |

| Molecular Formula | C13H20O[1] | C13H18O[2][3] |

| Molecular Weight | 192.30 g/mol [1] | 190.28 g/mol [2][3] |

| Appearance | - | Colorless to pale yellow liquid[2] |

| Boiling Point | - | 299 - 301 °C[2] |

| Primary Use | Natural product, research chemical | Fragrance ingredient, research chemical[2][4] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3-(4-tert-butylphenyl)propanal. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. The use of sodium borohydride (NaBH4) in an alcoholic solvent is often preferred due to its selectivity for aldehydes and ketones, operational simplicity, and milder reaction conditions compared to more potent reducing agents like lithium aluminum hydride (LiAlH4).[5][6][7]

Detailed Experimental Protocol: Reduction of 3-(4-tert-butylphenyl)propanal

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-(4-tert-butylphenyl)propanal (1.0 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Ethanol (or Methanol), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 3-(4-tert-butylphenyl)propanal in ethanol in a round-bottom flask equipped with a magnetic stirring bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH4 and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Workup: Concentrate the mixture using a rotary evaporator to remove most of the ethanol. Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent to yield this compound as a pure compound. Confirm the structure and purity using NMR and Mass Spectrometry.

Biological Activities and Analogs

The biological significance of the 4-tert-butylphenylpropanoid scaffold is most prominently illustrated by its aldehyde and amino-alcohol analogs.

3-(4-tert-butylphenyl)propanal (Bourgeonal): A Sperm Chemoattractant

3-(4-tert-butylphenyl)propanal, commercially known as Bourgeonal, is widely used in the fragrance industry for its lily-of-the-valley scent.[2][4] Beyond its olfactory properties, Bourgeonal is a potent agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[4] Intriguingly, this receptor is not only expressed in the olfactory epithelium but also on the surface of human sperm cells.

Bourgeonal acts as a strong chemoattractant for sperm, playing a potential role in guiding sperm towards the egg.[4] This interaction triggers a well-defined signaling cascade that results in increased sperm motility.

Signaling Pathway of Bourgeonal in Sperm:

-

Receptor Binding: Bourgeonal binds to the OR1D2 receptor on the sperm's surface.[4]

-

G-Protein Activation: This binding activates an associated G-protein, likely Gαolf.[4]

-

Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]

-

Ion Channel Opening: The subsequent increase in intracellular cAMP levels is believed to open cyclic nucleotide-gated (CNG) channels, leading to an influx of Ca²⁺ into the sperm cell.[4] This calcium influx is a critical event for modulating sperm motility and the acrosome reaction.

3-Amino-1-(4-tert-butylphenyl)propan-1-ol: An Emerging Therapeutic Candidate

Modification of the propanol backbone has led to the development of analogs with distinct biological profiles. One such analog, 3-amino-1-(4-tert-butylphenyl)propan-1-ol, has shown potential therapeutic activities. Preliminary studies indicate that this amino-alcohol may possess anti-inflammatory and analgesic properties.[8] It has been investigated for its role in enzyme inhibition and protein interactions, suggesting a departure from the G-protein coupled receptor activity of its aldehyde counterpart.[8] The presence of the amino group introduces a basic center, which can participate in hydrogen bonding and ionic interactions not possible for the parent alcohol or aldehyde, likely contributing to its different biological target profile.

Other Analogs and Structure-Activity Relationship (SAR) Insights

The literature contains a variety of other related structures, often found in chemical supplier catalogs and patent literature. These include compounds with modifications to the alkyl chain, substitutions on the phenyl ring, and different functional groups. A broader class of related compounds, the 2,4-di-tert-butylphenols, are known for a wide range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects, highlighting the general potential of the tert-butylphenyl moiety in bioactive molecules.[9]

Preliminary SAR observations:

-

The terminal functional group is a key determinant of activity: An aldehyde at the 1-position confers potent activity at the OR1D2 receptor. Replacing it with a hydroxyl group (the parent alcohol) significantly diminishes or abolishes this activity (as it is not reported as a chemoattractant). The introduction of an amino group at the 3-position and a hydroxyl at the 1-position shifts the activity towards potential enzyme inhibition and anti-inflammatory pathways.

-

The para-tert-butyl group is likely crucial: This bulky, lipophilic group is a common feature in these active molecules, suggesting it plays a key role in binding to the respective biological targets, possibly by fitting into a hydrophobic pocket.

Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, particularly in the context of the known activity of Bourgeonal, the following protocols can be employed.

Protocol: In Vitro cAMP Production Assay for OR1D2 Activation

This functional assay measures a downstream event of OR1D2 receptor activation and is a common method for screening potential agonists or antagonists.[4]

Materials:

-

HEK293 cells stably transfected with the human OR1D2 gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Test compounds (this compound and analogs) dissolved in DMSO to create stock solutions.

-

Forskolin (positive control for adenylyl cyclase activation).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Multi-well plates (e.g., 96-well).

Procedure:

-

Cell Seeding: Seed the OR1D2-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in the stimulation buffer.

-

Cell Stimulation: Remove the culture medium from the cells and wash with stimulation buffer. Add the compound dilutions to the respective wells. Incubate at 37 °C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Data Analysis: Measure the cAMP levels using the chosen detection method (e.g., plate reader for HTRF or ELISA). Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves and determine EC50 values.

Conclusion and Future Directions

This compound is a structurally interesting molecule that is part of a broader class of compounds with significant and diverse biological activities. While the parent alcohol itself remains relatively understudied, its synthetic precursor, Bourgeonal, provides a compelling example of how a simple organic molecule can have a profound and specific biological effect, in this case, on human sperm chemotaxis. The emergence of amino-alcohol analogs with potential anti-inflammatory and analgesic properties underscores the therapeutic potential of the 4-tert-butylphenylpropanoid scaffold.

Future research should focus on a systematic evaluation of the biological activities of this compound. Furthermore, the synthesis and screening of a wider range of analogs, with modifications to the alkyl chain, the position and nature of the phenyl substituent, and the terminal functional groups, will be crucial for elucidating a more detailed structure-activity relationship. Such studies could lead to the development of novel modulators of the OR1D2 receptor for applications in reproductive medicine or the discovery of new therapeutic agents for inflammatory conditions.

References

- Cunico, F., et al. (n.d.). Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System. Sciencemadness.

-

ResearchGate. Reduction of aromatic ketones to alcohols with aluminium-KOH. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link]

-

OpenOChem Learn. Reduction of Aldehydes and Ketones. Available at: [Link]

-

Chemguide. reduction of aldehydes and ketones. Available at: [Link]

-

PubChem. CID 87303470. Available at: [Link]

-

The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available at: [Link]

- Google Patents. US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.

-

LookChem. 3-(4-Tert-butylphenyl)propanal. Available at: [Link]

-

ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]

-

PubChem. Bourgeonal. Available at: [Link]

-

PubChem. 3-(4-Butylphenyl)propanal. Available at: [Link]

Sources